3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1221723-94-9
VCID: VC3427032
InChI: InChI=1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,10,17H,5-6H2,1H3,(H,19,20)
SMILES: COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O
Molecular Formula: C14H14N2O6
Molecular Weight: 306.27 g/mol

3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

CAS No.: 1221723-94-9

Cat. No.: VC3427032

Molecular Formula: C14H14N2O6

Molecular Weight: 306.27 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid - 1221723-94-9

Specification

CAS No. 1221723-94-9
Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
IUPAC Name 3-[4-(2-hydroxyethyl)-3-methoxycarbonyl-5-oxo-4H-pyrazol-1-yl]benzoic acid
Standard InChI InChI=1S/C14H14N2O6/c1-22-14(21)11-10(5-6-17)12(18)16(15-11)9-4-2-3-8(7-9)13(19)20/h2-4,7,10,17H,5-6H2,1H3,(H,19,20)
Standard InChI Key WVVUOEBXRJPTLL-UHFFFAOYSA-N
SMILES COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O
Canonical SMILES COC(=O)C1=NN(C(=O)C1CCO)C2=CC=CC(=C2)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid contains several key structural features that contribute to its chemical properties and potential biological activities. The compound incorporates a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This pyrazole core is substituted at multiple positions, creating a complex molecular architecture with several functional groups.

The molecule can be broken down into the following key components:

  • A benzoic acid moiety connected at position 3

  • A pyrazole ring system serving as the central scaffold

  • A 2-hydroxyethyl substituent at position 4 of the pyrazole ring

  • A methoxycarbonyl group at position 3 of the pyrazole ring

  • An oxo group at position 5, creating a dihydro-pyrazolone structure

Functional Groups

The presence of multiple functional groups contributes to the compound's chemical versatility:

  • Carboxylic acid group (benzoic acid): Contributes acidic properties and potential for salt formation, esterification, and amidation

  • Hydroxyl group: Provides hydrogen bonding capability and potential for derivatization

  • Methyl ester group: Offers potential for hydrolysis, transesterification, and other transformations

  • Pyrazolone structure: Known for various biological activities including enzyme inhibition

Physical Properties

While specific experimental data for this compound is limited in the available literature, physical properties can be estimated based on its structural features:

PropertyExpected CharacteristicStructural Rationale
SolubilityPartially soluble in polar organic solvents; limited water solubilityPresence of both polar (carboxylic acid, hydroxyl) and nonpolar regions
AcidityModerately acidicCarboxylic acid functional group
Hydrogen bondingSignificant donor and acceptor sitesHydroxyl, carbonyl, carboxyl groups
StabilityRelatively stable under standard conditionsAromatic character of pyrazole ring

Synthesis and Chemical Reactivity

Chemical Reactivity

The compound's reactivity profile is expected to be dominated by its functional groups:

  • The carboxylic acid group can undergo typical reactions including esterification, amide formation, and salt formation.

  • The hydroxyl group provides a site for oxidation, esterification, or other transformations.

  • The methyl ester is susceptible to hydrolysis, transesterification, and aminolysis.

  • The pyrazolone structure may participate in tautomerization, complexation with metals, and various nucleophilic or electrophilic substitution reactions.

Structure-Activity Relationship Considerations

Key Structural Features

The biological activities of 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid would likely be influenced by several structural elements:

  • The pyrazole ring, which serves as a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

  • The benzoic acid moiety, which can participate in hydrogen bonding interactions with target proteins and may influence solubility and membrane permeability.

  • The 2-hydroxyethyl group, which provides additional hydrogen bonding capability and may enhance binding to specific biological targets.

  • The methoxycarbonyl substituent, which could influence the electronic properties of the pyrazole ring and provide additional interaction points with biological targets.

Current Research Challenges and Future Directions

Knowledge Gaps

Several significant knowledge gaps exist regarding 3-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid:

  • Experimental determination of physical properties, including solubility parameters, pKa values, and partition coefficients.

  • Optimization of synthesis routes for efficient preparation of the compound and its derivatives.

  • Comprehensive evaluation of biological activities, including antimicrobial spectrum, cytotoxicity, and other potential therapeutic applications.

  • Structural studies to determine preferred conformations and binding modes with potential biological targets.

Research Opportunities

These knowledge gaps present several opportunities for future research:

  • Development of efficient and scalable synthetic routes to access the compound and structurally related derivatives.

  • Comprehensive screening against a range of bacterial pathogens, particularly those with resistance to conventional antibiotics.

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs.

  • Exploration of potential applications beyond antimicrobial therapy, including anti-inflammatory, analgesic, or other therapeutic areas.

  • Detailed mechanistic studies to elucidate the molecular basis of any observed biological activities.

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